molecular formula C17H12Cl3NO3S B11082857 3,4,6-trichloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide

3,4,6-trichloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide

Cat. No.: B11082857
M. Wt: 416.7 g/mol
InChI Key: GKYGKAUGERQNCT-UHFFFAOYSA-N
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Description

3,4,6-trichloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,6-trichloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of Benzothiophene Core: Starting with a suitable thiophene derivative, chlorination reactions can introduce chlorine atoms at the desired positions.

    Amidation Reaction:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: Halogen atoms in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, benzothiophene derivatives are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

Medicinally, compounds like 3,4,6-trichloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide may be investigated for their anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In industry, such compounds can be used in the development of new materials, including polymers and electronic devices.

Mechanism of Action

The mechanism of action of 3,4,6-trichloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide would depend on its specific biological target. Generally, benzothiophene derivatives may interact with proteins, enzymes, or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,6-trichloro-1-benzothiophene-2-carboxamide
  • 2,5-dimethoxyphenyl-1-benzothiophene-2-carboxamide

Uniqueness

The presence of both the trichloro and dimethoxyphenyl groups in 3,4,6-trichloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide may confer unique properties, such as enhanced biological activity or specific binding affinity to certain targets.

Properties

Molecular Formula

C17H12Cl3NO3S

Molecular Weight

416.7 g/mol

IUPAC Name

3,4,6-trichloro-N-(2,5-dimethoxyphenyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C17H12Cl3NO3S/c1-23-9-3-4-12(24-2)11(7-9)21-17(22)16-15(20)14-10(19)5-8(18)6-13(14)25-16/h3-7H,1-2H3,(H,21,22)

InChI Key

GKYGKAUGERQNCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C(C3=C(S2)C=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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